(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine
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Overview
Description
(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine is a synthetic compound belonging to the xanthine class of chemicals Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine typically involves the reaction of 1,3-diethyl-7-methylxanthine with a suitable methoxystyryl precursor. The reaction is often carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common reagents used in this synthesis include strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high throughput. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The methoxystyryl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxystyryl group to a methoxyethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxystyryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxystyryl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction can produce methoxyethyl derivatives.
Scientific Research Applications
(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.
Biology: The compound is investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its stimulant properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it may inhibit certain enzymes involved in the degradation of neurotransmitters, further enhancing its stimulant effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine
- 2-Pyridyldimethyl[(E)-3-methoxystyryl]silane
Uniqueness
(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine is unique due to its specific substitution pattern on the xanthine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological systems, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
155271-33-3 |
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Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H22N4O3/c1-5-22-17-16(18(24)23(6-2)19(22)25)21(3)15(20-17)11-10-13-8-7-9-14(12-13)26-4/h7-12H,5-6H2,1-4H3/b11-10+ |
InChI Key |
GCQNNBDLJOCODU-ZHACJKMWSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)OC)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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